Cas no 86-51-1 (2,3-Dimethoxybenzaldehyde)
2,3-Dimethoxybenzaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 2,3-Dimethoxybenzaldehyde
- o-veratraldehyde
- 3,5-Dimethylsalicylic acid
- 3,5-Dihydroxypropiophenone
- 4-Diethoxybenzene
- 2,3-dimethoxtbenzaldehyde
- 2,3-Dimethoxybenzald
- 2,3-dimethoxy-benzaldehyde
- 2,3-dimethoxylbenzaldehyde
- 2,3-dimethoxyphenylaldehyde
- 2,3-dimethyoxybenzaldehyde
- 2-VERATRALDEHYDE
- 3-DiMethoxybenzaldehyde
- dimethoxybenzaldehyde
- Orthoveratraldehyde
- O-VERATRIC ALDEHYDE
- o-Veratraldehyde(6CI,7CI,8CI)
- Benzaldehyde,2,3-dimethoxy-
- 5,6-Dimethoxybenzaldehyde
- NSC403661
- NSC 51953
- NSC 6314
- Benzaldehyde, 2,3-dimethoxy-
- 8ALP3SY00L
- JIVGSHFYXPRRSZ-UHFFFAOYSA-N
- Benzaldehyde,3-dimethoxy-
- PubChem8216
- Benzaldehyde, dimethoxy-
- UPCMLD00WStructure66
- o-Veratraldehyde (8CI)
- Spectrum2_001964
- 2,3 dimethoxybenzaldehyde
- 2,3-Dimethoxy-benzaldehyd
- 2, 3 dimethoxybenzaldehyde
- KSC257E1J
- W-104065
- UNII-8ALP3SY00L
- DTXSID80235333
- NSC 403661
- VERATRALDEHYDE, O-
- Z104472922
- AKOS000118970
- 2,3-Dimethoxybenzaldehyde-d6
- SPBio_002087
- NSC-51953
- 86-51-1
- AC-24169
- MFCD00003309
- CHEMBL3039102
- NSC-6314
- BCP10425
- SY003539
- BIDD:ER0646
- 2,3-Dimethoxybenzaldehyde, 98%
- AS-11994
- STK498192
- HY-41407
- FT-0601053
- LS-25014
- AI3-00141
- AM20060739
- EN300-19139
- BP-11464
- A841692
- 2,3-dimethoxybenzaldehyd
- CCG-39482
- EINECS 201-677-7
- s4778
- D0625
- BBL008737
- InChI=1/C9H10O3/c1-11-8-5-3-4-7(6-10)9(8)12-2/h3-6H,1-2H
- NSC-403661
- 2-Hydroxy-3-methoxybenzaldehyde, methyl ether
- NSC6314
- NSC51953
- F2190-0611
- SCHEMBL319070
- Q27270112
- CS-M3620
- 2,3-Dimethoxybenzaldehyde (ACI)
- o-Veratraldehyde (6CI, 7CI, 8CI)
- NS00039131
- oVeratraldehyde
- oVeratraldehyde (8CI)
- o-Veratraldehyde; 5,6-Dimethoxybenzaldehyde;
- DB-056932
- Benzaldehyde, 2,3dimethoxy (9CI)
- Benzaldehyde, 2,3-dimethoxy-(9CI)
- DTXCID80157824
- CHEBI:228697
- Benzaldehyde, 2,3dimethoxy
-
- MDL: MFCD00003309
- Inchi: 1S/C9H10O3/c1-11-8-5-3-4-7(6-10)9(8)12-2/h3-6H,1-2H3
- InChI Key: JIVGSHFYXPRRSZ-UHFFFAOYSA-N
- SMILES: O=CC1C(OC)=C(OC)C=CC=1
- BRN: 908264
Computed Properties
- Exact Mass: 166.06300
- Monoisotopic Mass: 166.063
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 147
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 35.5
- Surface Charge: 0
- Tautomer Count: nothing
Experimental Properties
- Color/Form: White crystals
- Density: 1.1708 (rough estimate)
- Melting Point: 52.0 to 55.0 deg-C
- Boiling Point: 256°C(lit.)
- Flash Point: Degrees Fahrenheit:235.4°F
Degrees Celsius:113°C - Refractive Index: 1.5500 (estimate)
- Solubility: Solubility in methanol with almost transparency.
- PSA: 35.53000
- LogP: 1.51630
- Sensitiveness: Air Sensitive
- Solubility: Insoluble in water, soluble in alcohol
2,3-Dimethoxybenzaldehyde Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36
- RTECS:CU5732000
-
Hazardous Material Identification:
- Storage Condition:4°C, stored under nitrogen
- Risk Phrases:R36/37/38
2,3-Dimethoxybenzaldehyde Customs Data
- HS CODE:29124900
- Customs Data:
China Customs Code:
2912499000Overview:
2912499000. Other aldehyde ethers\Aldehydes, phenols and aldehydes containing other oxygen-containing groups. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Appearance of tetraformaldehyde
Summary:
2912499000. other aldehyde-ethers, aldehyde-phenols and aldehydes with other oxygen function. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:5.5%. General tariff:30.0%
2,3-Dimethoxybenzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D0625-25g |
2,3-Dimethoxybenzaldehyde |
86-51-1 | 98.0%(GC) | 25g |
¥190.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D0625-500g |
2,3-Dimethoxybenzaldehyde |
86-51-1 | 98.0%(GC) | 500g |
¥2350.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D278A-100g |
2,3-Dimethoxybenzaldehyde |
86-51-1 | 97% | 100g |
¥169.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D278A-25g |
2,3-Dimethoxybenzaldehyde |
86-51-1 | 97% | 25g |
¥52.0 | 2022-06-10 | |
| MedChemExpress | HY-41407-10mM*1mLinDMSO |
2,3-Dimethoxybenzaldehyde |
86-51-1 | 99.99% | 10mM*1mLinDMSO |
¥500 | 2022-05-18 | |
| MedChemExpress | HY-41407-500mg |
2,3-Dimethoxybenzaldehyde |
86-51-1 | 99.93% | 500mg |
¥400 | 2023-09-01 | |
| MedChemExpress | HY-41407-1g |
2,3-Dimethoxybenzaldehyde |
86-51-1 | 99.93% | 1g |
¥500 | 2023-09-01 | |
| S e l l e c k ZHONG GUO | S4778-25mg |
o-Veratraldehyde |
86-51-1 | 99.93% | 25mg |
¥794.44 | 2023-09-15 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D137398-5g |
2,3-Dimethoxybenzaldehyde |
86-51-1 | ≥98.0%(GC) | 5g |
¥29.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D137398-25g |
2,3-Dimethoxybenzaldehyde |
86-51-1 | ≥98.0%(GC) | 25g |
¥30.90 | 2023-09-03 |
2,3-Dimethoxybenzaldehyde Production Method
Production Method 1
Production Method 2
Production Method 3
1.2 Solvents: Tetrahydrofuran ; 0 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
Production Method 4
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Production Method 9
1.2 Reagents: Triethylamine Catalysts: Palladium diacetate ; 4 h, 80 °C
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2,3-Dimethoxybenzaldehyde Raw materials
- 2-Methoxy-4-methylphenol
- Cobalt Carbonyl (Stabilized with 1-5% Hexane)
- 2(1H)-Pyrimidinone,6-(3,4-dimethoxyphenyl)-1-ethyl-3,4-dihydro-3-methyl-4-[(2,4,6-trimethylphenyl)imino]-
- 2,2-DIMETHYL-5-(PHENYLMETHYLENE)-1,3-DIOXANE-4,6-DIONE
- 2,3-Dimethoxybenzoic acid
- 2,3-Dihydroxybenzaldehyde
- 2,3-Dimethoxybenzylic Alcohol
- Benzene,1,2-dimethoxy-3-(1Z)-1-propen-1-yl-
- 1-Iodo-2,3-dimethoxybenzene
- Benzene, 1-[bis(ethylthio)methyl]-2,3-dimethoxy-
- 2-Hydroxy-3-methoxybenzaldehyde
2,3-Dimethoxybenzaldehyde Preparation Products
2,3-Dimethoxybenzaldehyde Suppliers
2,3-Dimethoxybenzaldehyde Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on 2,3-Dimethoxybenzaldehyde
Introduction to 2,3-Dimethoxybenzaldehyde (CAS No. 86-51-1)
2,3-Dimethoxybenzaldehyde, identified by the chemical abstracts service number 86-51-1, is a significant aromatic aldehyde compound with a molecular formula of C₈H₈O₂. This compound belongs to the class of methoxy-substituted benzaldehydes, which have garnered considerable attention in the fields of organic synthesis, pharmaceutical chemistry, and material science due to their versatile reactivity and structural properties.
The structural motif of 2,3-dimethoxybenzaldehyde consists of a benzene ring substituted with two methoxy groups at the 2 and 3 positions, separated by a formyl group at the 1 position. This arrangement imparts unique electronic and steric characteristics to the molecule, making it a valuable intermediate in synthetic chemistry. The presence of both electron-donating methoxy groups and an electron-withdrawing formyl group creates a balance that influences its reactivity in various chemical transformations.
In recent years, 2,3-dimethoxybenzaldehyde has been extensively studied for its potential applications in pharmaceutical research. Its aromatic structure allows for facile functionalization, enabling the synthesis of more complex molecules. One notable area of research involves its use as a precursor in the development of bioactive compounds. For instance, studies have demonstrated its utility in constructing heterocyclic scaffolds that are prevalent in many pharmacologically active agents.
Moreover, 2,3-dimethoxybenzaldehyde has found applications in the synthesis of natural product analogs. Researchers have leveraged its structural framework to create derivatives with enhanced biological activity. Notably, modifications at the methoxy and aldehyde positions have been explored to modulate interactions with biological targets. This approach has led to the discovery of novel compounds with potential therapeutic value, particularly in the realm of antimicrobial and anti-inflammatory agents.
The compound's reactivity also makes it a valuable tool in polymer chemistry. 2,3-Dimethoxybenzaldehyde can participate in condensation reactions to form polymers with specific properties. These polymers exhibit interesting optical and electronic characteristics, making them suitable for applications in organic electronics and advanced materials. The methoxy groups contribute to solubility and processability, while the aldehyde functionality allows for further cross-linking and network formation.
Recent advancements in computational chemistry have further highlighted the importance of 2,3-dimethoxybenzaldehyde. Molecular modeling studies have provided insights into its interaction with biological receptors, aiding in the rational design of drug candidates. These simulations have helped researchers predict binding affinities and optimize molecular structures for improved efficacy. Such computational approaches are becoming increasingly integral to modern drug discovery pipelines.
Another emerging field where 2,3-dimethoxybenzaldehyde is making strides is in green chemistry initiatives. Efforts to develop sustainable synthetic routes for this compound have led to innovations in catalytic processes and solvent systems. By reducing waste and energy consumption, these methods align with global efforts to promote environmentally friendly chemical practices. The development of greener synthetic pathways not only enhances efficiency but also supports regulatory compliance and corporate social responsibility.
The versatility of 2,3-dimethoxybenzaldehyde extends to its role as a flavoring agent in the food industry. Derivatives derived from this compound contribute unique aromatic profiles to various food products. Its safe profile and established use as a flavoring agent make it a preferred choice for food manufacturers seeking natural-sourced aromas without compromising on quality or safety.
In conclusion,2,3-Dimethoxybenzaldehyde (CAS No. 86-51-1) is a multifaceted compound with broad applications across multiple scientific disciplines. Its unique structural features enable diverse chemical transformations, making it indispensable in pharmaceutical synthesis, polymer development, and sustainable chemistry initiatives. As research continues to uncover new possibilities for this molecule,2,3-dimethoxybenzaldehyde is poised to remain at the forefront of chemical innovation.
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